molecular formula C5H6ClN3O2 B6234311 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 70501-68-7

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B6234311
CAS RN: 70501-68-7
M. Wt: 175.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CETA, is a novel synthetic compound that has been used in a variety of scientific research applications. It has been used in the study of biochemical and physiological effects, as well as in laboratory experiments. CETA has a wide range of potential applications in both basic and applied research.

Scientific Research Applications

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of potential applications in scientific research. It has been used in the study of the biochemical and physiological effects of drugs, as well as in laboratory experiments. 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid has also been used to study the effects of environmental toxins on human health. Additionally, 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid has been used in the development of novel therapeutic agents, as well as in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid is not completely understood. It is believed that 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid binds to the active site of enzymes, which then alters their activity and leads to the desired effects. Additionally, 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid may interact with other molecules, such as hormones, to produce its effects.
Biochemical and Physiological Effects
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to alter the activity of proteins involved in the regulation of gene expression. Additionally, 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to modulate the activity of certain hormones, such as testosterone and progesterone.

Advantages and Limitations for Lab Experiments

The use of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and has a high purity. Additionally, it has a wide range of potential applications, making it suitable for a variety of research projects. However, there are some limitations to the use of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid in laboratory experiments. It is not as stable as some other compounds, and its effects may vary depending on the concentration and the environment in which it is used.

Future Directions

The potential applications of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid are still being explored. Future research may focus on the development of novel therapeutic agents based on 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid, as well as on the study of its effects on gene expression and the regulation of hormones. Additionally, further research may be conducted on the mechanism of action of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid and its effects on drug metabolism. Finally, further research may be conducted on the development of more efficient methods for synthesizing 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid.

Synthesis Methods

The synthesis of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid is relatively simple and can be accomplished using a variety of methods. The most common method is the reaction of 1-chloro-2-methyl-1H-1,2,3-triazole with ethyl chloroformate in the presence of sodium hydroxide. This reaction yields 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid in a high yield, with a purity of more than 95%. Other methods for synthesizing 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid include the reaction of ethyl chloroformate with 1-chloro-2-methyl-1H-1,2,3-triazole in the presence of a base, such as sodium hydroxide, or the reaction of ethyl chloroformate with 1-chloro-2-methyl-1H-1,2,3-triazole in the presence of a strong acid, such as hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 2-chloroethylamine with ethyl propiolate to form 1-(2-chloroethyl)-1H-1,2,3-triazole-4-ethyl propionate, which is then hydrolyzed to yield the desired product.", "Starting Materials": [ "2-chloroethylamine", "ethyl propiolate", "sodium hydroxide", "water", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "Step 1: 2-chloroethylamine is reacted with ethyl propiolate in the presence of sodium hydroxide and water to form 1-(2-chloroethyl)-1H-1,2,3-triazole-4-ethyl propionate.", "Step 2: The resulting product is then hydrolyzed with hydrochloric acid to yield 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid.", "Step 3: The product is extracted with diethyl ether and purified by recrystallization." ] }

CAS RN

70501-68-7

Product Name

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid

Molecular Formula

C5H6ClN3O2

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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